5-amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide
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Description
“5-amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide” is a chemical compound with the molecular formula C5H8N4O . It has a molecular weight of 140.14 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, has been a subject of interest in organic chemistry . Various methods have been developed, including condensation of ketones, aldehydes, and hydrazine monohydrochloride . Other methods involve the use of dialkyl azodicarboxylates with substituted propargylamines . More research is being conducted to improve the efficiency and selectivity of these synthesis methods .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C5H8N4O/c1-9-4(6)3(2-8-9)5(7)10/h2H,6H2,1H3,(H2,7,10) .
Chemical Reactions Analysis
Pyrazole derivatives, including “this compound”, have been used as reagents in various chemical reactions . These include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a melting point range of 223 - 235°C .
Safety and Hazards
Future Directions
The future directions for “5-amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide” and related compounds involve further exploration of their synthesis methods and potential applications . There is ongoing research to improve the efficiency and selectivity of the synthesis methods . Additionally, the potential applications of these compounds in various fields, including pharmaceuticals and medicinal chemistry, are being investigated .
properties
IUPAC Name |
5-amino-N-ethyl-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-3-9-7(12)5-4-10-11(2)6(5)8/h4H,3,8H2,1-2H3,(H,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSFIYBPSOTGBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(N(N=C1)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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